molecular formula C9H13N3OS B3009561 4-Methyl-6-(morpholin-4-yl)pyrimidine-2-thiol CAS No. 295362-84-4

4-Methyl-6-(morpholin-4-yl)pyrimidine-2-thiol

Cat. No.: B3009561
CAS No.: 295362-84-4
M. Wt: 211.28
InChI Key: WQWRJHNAHFRXJM-UHFFFAOYSA-N
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Description

4-Methyl-6-(morpholin-4-yl)pyrimidine-2-thiol is a useful research compound. Its molecular formula is C9H13N3OS and its molecular weight is 211.28. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivatives

  • Synthesis of Morpholine Derivatives: 4-Methyl-6-(morpholin-4-yl)pyrimidine-2-thiol is a key intermediate in synthesizing various morpholine derivatives. These compounds have been synthesized for potential applications in pharmaceuticals and materials science. For example, Lei et al. (2017) developed a green synthetic method for producing these derivatives, which are useful in inhibiting tumor necrosis factor alpha and nitric oxide (Lei, Wang, Xiong, & Lan, 2017).

Chemical Structure Analysis

  • Hydrogen-Bonded Sheet Structures: Research by Orozco et al. (2008) explored the molecular structure of similar compounds, revealing that pyrimidine rings in these molecules are effectively planar and form various hydrogen-bonded sheet structures. This insight is crucial for understanding how these compounds interact at the molecular level (Orozco, Insuasty, Low, Cobo, & Glidewell, 2008).

Anticancer Potential

Kinase Inhibition

Safety and Hazards

The safety and hazards associated with “4-Methyl-6-(morpholin-4-yl)pyrimidine-2-thiol” can be assessed using various techniques .

Future Directions

The future directions for the study of “4-Methyl-6-(morpholin-4-yl)pyrimidine-2-thiol” could involve further exploration of its potential biological activities .

Properties

IUPAC Name

6-methyl-4-morpholin-4-yl-1H-pyrimidine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3OS/c1-7-6-8(11-9(14)10-7)12-2-4-13-5-3-12/h6H,2-5H2,1H3,(H,10,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQWRJHNAHFRXJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=S)N1)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.